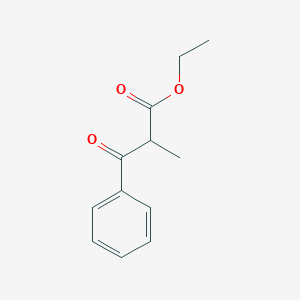

Ethyl 2-methyl-3-oxo-3-phenylpropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102730. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-methyl-3-oxo-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11(13)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAWGHPXIJSCHFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10488-87-6 | |

| Record name | Propionic acid, 2-benzoyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010488876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10488-87-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10488-87-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a valuable intermediate in the synthesis of various organic compounds. This document details the primary synthetic methodologies, experimental protocols, and relevant quantitative data to support research and development in the chemical and pharmaceutical sciences.

Introduction

This compound, with the molecular formula C₁₂H₁₄O₃, is a β-keto ester of significant interest in organic synthesis.[1][2] Its structure incorporates a ketone and an ester functional group, making it a versatile precursor for the construction of more complex molecules, including pharmaceuticals and other biologically active compounds. The primary and most efficient methods for its synthesis involve the Claisen condensation reaction and the alkylation of a precursor β-keto ester.

Synthetic Methodologies

The two principal strategies for the synthesis of this compound are:

-

Crossed Claisen Condensation: This method involves the base-catalyzed condensation of ethyl propanoate and ethyl benzoate.[3][4][5] In this reaction, the enolate of ethyl propanoate acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate, followed by the elimination of an ethoxide ion.[3][6][7]

-

Alkylation of Ethyl Benzoylacetate: This two-step approach first involves the synthesis of ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate), typically via a Claisen condensation between ethyl acetate and ethyl benzoate.[8][9][10] The resulting ethyl benzoylacetate is then deprotonated to form an enolate, which is subsequently alkylated with a methylating agent, such as methyl iodide, to yield the final product.[11]

Reaction Pathways

The following diagrams illustrate the chemical transformations for the key synthetic routes.

Caption: Crossed Claisen condensation of ethyl propanoate and ethyl benzoate.

References

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. homework.study.com [homework.study.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Ethyl benzoylacetate | 94-02-0 [chemicalbook.com]

- 11. beilstein-journals.org [beilstein-journals.org]

An In-depth Technical Guide on the Chemical Properties of Ethyl 2-methyl-3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and analytical methodologies for ethyl 2-methyl-3-oxo-3-phenylpropanoate. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and organic synthesis.

Chemical Properties

This compound is a beta-keto ester characterized by a phenyl group attached to the carbonyl carbon. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 10488-87-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 279 °C | [1] |

| Density | 1.080 g/cm³ | [1] |

| Refractive Index | 1.5070 to 1.5110 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.[1] | |

| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |

| Flash Point | 118 °C | [1][3] |

Synthesis

A common and effective method for the synthesis of this compound is the alkylation of ethyl benzoylacetate with methyl iodide.[4] This reaction is a variation of the Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry.

2.1. Experimental Protocol: Alkylation of Ethyl Benzoylacetate

This protocol is adapted from a literature procedure for the synthesis of this compound.[4]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Ethyl benzoylacetate

-

Methyl iodide

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL), add ethyl benzoylacetate (3.75 g, 19.5 mmol) dropwise.

-

Stir the mixture at room temperature. The reaction can be monitored by the cessation of gas evolution.

-

Once the gas evolution has stopped, slowly add methyl iodide (1.2 mL, 19.5 mmol).

-

Continue stirring the reaction mixture for 20 hours at room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (30 mL).

-

Separate the organic and aqueous phases.

-

Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The final product is obtained as a yellow oil (4.01 g, 99% yield).[4]

Diagram of Synthesis Workflow:

Caption: Synthesis of this compound.

Analytical Methodologies

The characterization and purity assessment of this compound can be performed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

A general protocol for the GC-MS analysis of similar compounds is provided below and can be adapted for this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

GC Conditions (suggested):

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (suggested):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Source Temperature: 230 °C.

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent such as ethyl acetate or dichloromethane.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR features:

-

Signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl protons.

-

A quartet and a triplet for the ethyl ester group protons.

-

A quartet or multiplet for the proton at the chiral center (C2).

-

A doublet for the methyl group protons at C2.

Expected ¹³C NMR features:

-

Carbonyl signals for the ketone and ester groups (typically in the range of 160-200 ppm).

-

Signals for the aromatic carbons.

-

Signals for the carbons of the ethyl group and the methyl group.

Biological Activity and Drug Development Potential

Beta-keto esters as a class of compounds have garnered interest in drug discovery due to their diverse biological activities. While specific studies on the pharmacological effects of this compound are limited in the public domain, the broader class of beta-keto esters has shown potential, particularly as antimicrobial agents.

4.1. Quorum Sensing Inhibition

A promising area of research for beta-keto esters is their ability to interfere with bacterial quorum sensing (QS). QS is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. The structural similarity of some beta-keto esters to N-acyl-homoserine lactones (AHLs), which are signaling molecules in many Gram-negative bacteria, suggests they could act as competitive inhibitors of AHL-mediated signaling pathways. The inhibition of QS is an attractive strategy for developing new antimicrobial therapies as it may exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.[5][6][7][8]

Diagram of Quorum Sensing Inhibition Hypothesis:

Caption: Hypothesized Quorum Sensing Inhibition by Beta-Keto Esters.

Further research is necessary to specifically evaluate the antimicrobial and quorum sensing inhibitory activity of this compound to determine its potential as a lead compound in drug development.

References

- 1. chembk.com [chembk.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chembk.com [chembk.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibition of bacterial quorum sensing and biofilm formation by extracts of neotropical rainforest plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. It is the time for quorum sensing inhibition as alternative strategy of antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate (CAS 10488-87-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxo-3-phenylpropanoate, identified by CAS number 10488-87-6, is a β-keto ester of significant interest in synthetic organic chemistry. This document provides a comprehensive overview of its chemical and physical properties, a detailed plausible synthesis protocol, and available spectral data. While this compound serves as a valuable intermediate in the synthesis of more complex molecules, a thorough review of scientific literature reveals a notable absence of studies on its specific biological activities or direct applications in drug development. This guide aims to be a foundational resource for researchers utilizing this compound in their synthetic endeavors.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid. Its identity and key physicochemical properties are summarized in the tables below.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 10488-87-6 |

| IUPAC Name | This compound |

| Synonyms | Ethyl 2-benzoylpropanoate, 2-Methyl-3-oxo-3-phenyl-propionic acid ethyl ester |

| Molecular Formula | C₁₂H₁₄O₃ |

| Molecular Weight | 206.24 g/mol |

| InChI Key | RAWGHPXIJSCHFZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C(C)C(=O)C1=CC=CC=C1 |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Density | 1.080 g/cm³ | [1] |

| Boiling Point | 279 °C at 760 mmHg | [1] |

| Flash Point | 118 °C | [1] |

| Refractive Index | 1.5070 to 1.5110 | [1] |

| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |

| Solubility | Soluble in organic solvents like ethanol and dimethyl sulfoxide; insoluble in water. | [1] |

Synthesis and Purification

The primary synthetic route to this compound is through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2][3] A plausible detailed experimental protocol, adapted from procedures for similar β-keto esters, is provided below.[4]

Experimental Protocol: Synthesis via Claisen Condensation

Materials:

-

Ethyl benzoylacetate (1 equivalent)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1 equivalent)

-

Methyl iodide (CH₃I) (1 equivalent)

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of sodium hydride (1 eq.) in dry THF.

-

Ethyl benzoylacetate (1 eq.) is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Methyl iodide (1 eq.) is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for approximately 20 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is separated and extracted with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product is achieved by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

References

An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a keto-ester with applications as an intermediate in the synthesis of various organic compounds, including pesticides, fragrances, and dyes. This document provides a comprehensive overview of its chemical properties, synthesis, and spectral characteristics. While its direct role in drug development is not prominently documented in publicly available literature, its structural motif is of interest in medicinal chemistry. This guide consolidates available data to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It exhibits low solubility in water but is soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| CAS Number | 10488-87-6 | |

| Appearance | Clear, light orange to yellow to green liquid | [1] |

| Density | 1.080 g/cm³ | [1] |

| Boiling Point | 279 °C | [1] |

| Flash Point | 118 °C | [1] |

| Refractive Index | 1.5070 to 1.5110 | [1] |

| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |

| SMILES | CCOC(=O)C(C)C(=O)C1=CC=CC=C1 | |

| InChIKey | RAWGHPXIJSCHFZ-UHFFFAOYSA-N |

Synthesis

The primary method for the synthesis of this compound is through the C-alkylation of a β-keto ester, specifically the methylation of ethyl benzoylacetate.

Experimental Protocol: Methylation of Ethyl Benzoylacetate

This protocol is adapted from a literature procedure for the synthesis of similar compounds.

Materials:

-

Ethyl benzoylacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Dry tetrahydrofuran (THF)

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

A suspension of sodium hydride (1.0 equivalent) in dry THF is prepared in a round-bottom flask under an inert atmosphere.

-

Ethyl benzoylacetate (1.0 equivalent) is added dropwise to the suspension at room temperature. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the enolate.

-

Methyl iodide (1.0 equivalent) is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for approximately 20 hours.

-

Upon completion, the reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The aqueous and organic phases are separated. The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification of the crude product can be achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| Methyl -CH₃ | ~1.5 | Doublet | 3H |

| Ethyl -CH₂- | ~4.1 | Quartet | 2H |

| Methine -CH- | ~4.4 | Quartet | 1H |

| Aromatic protons | 7.4 - 8.0 | Multiplet | 5H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| Ethyl -CH₃ | ~14 |

| Methyl -CH₃ | ~15 |

| Methine -CH- | ~55 |

| Ethyl -CH₂- | ~62 |

| Aromatic -CH | ~128-134 |

| Aromatic quaternary C | ~136 |

| Ester C=O | ~170 |

| Ketone C=O | ~195 |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for the functional groups present.

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100-3000 | Medium |

| C-H (aliphatic) | 3000-2850 | Medium |

| C=O (ester) | ~1740 | Strong |

| C=O (ketone) | ~1685 | Strong |

| C=C (aromatic) | 1600-1450 | Medium |

| C-O (ester) | 1300-1150 | Strong |

Mass Spectrometry

The electron ionization mass spectrum is expected to show the molecular ion peak (M⁺) at m/z = 206. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and cleavage adjacent to the carbonyl groups.

Applications and Relevance in Research

Industrial Applications

This compound is primarily utilized as an intermediate in the chemical industry. Its documented applications include:

-

Pesticide Synthesis: It serves as a building block for certain types of pesticides and fungicides.[1]

-

Fragrance and Dye Production: The compound is also used in the synthesis of various fragrance and dye molecules.[1]

Role in Organic Synthesis

As a β-keto ester, this molecule is a versatile intermediate in organic synthesis. The presence of two carbonyl groups and an enolizable proton allows for a variety of chemical transformations, making it a useful starting material for the synthesis of more complex molecules.

Drug Development and Biological Activity

Currently, there is a lack of significant published research detailing the direct application of this compound as a therapeutic agent or its specific interactions with biological signaling pathways. While the β-keto ester moiety is present in some pharmacologically active molecules, this specific compound is not a widely recognized pharmaceutical. Therefore, a signaling pathway diagram is not applicable based on the available information.

Workflow and Diagrams

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a valuable chemical intermediate with established applications in the synthesis of pesticides, fragrances, and dyes. This guide has summarized its key physicochemical properties, provided a detailed synthesis protocol, and outlined its expected spectroscopic characteristics. While its direct role in drug development is not currently well-defined, its versatile chemical nature makes it a compound of interest for synthetic chemists. Further research into its biological activities could potentially unveil new applications.

References

Spectroscopic and Synthetic Profile of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic data currently available for ethyl 2-methyl-3-oxo-3-phenylpropanoate (CAS No: 10488-87-6), a keto ester of interest in organic synthesis and medicinal chemistry. This document compiles known spectroscopic data, outlines experimental protocols for its synthesis, and presents a logical workflow for its characterization.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound. It is important to note that while ¹H NMR data is available in the literature, comprehensive, publicly accessible quantitative data for ¹³C NMR, IR, and mass spectrometry have not been identified at the time of this publication.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.98 | Doublet | 7.1 | 2H | Aromatic (ortho-protons) |

| 7.58 | Triplet | 7.4 | 1H | Aromatic (para-proton) |

| 7.49-7.45 | Multiplet | - | 2H | Aromatic (meta-protons) |

| 4.37 | Quartet | 7.1 | 1H | CH-CH₃ |

| 4.14 | Quartet | 7.1 | 2H | O-CH₂-CH₃ |

| 1.49 | Doublet | 7.1 | 3H | CH-CH₃ |

| 1.16 | Triplet | 7.1 | 3H | O-CH₂-CH₃ |

Solvent: CDCl₃, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not publicly available | - |

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Data not publicly available | - |

Table 4: Mass Spectrometry (MS) Data

| m/z | Fragmentation Assignment |

| Data not publicly available | - |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the methylation of ethyl benzoylacetate.[1]

Materials:

-

Sodium hydride (60% dispersion in mineral oil)

-

Dry Tetrahydrofuran (THF)

-

Ethyl benzoylacetate

-

Methyl iodide

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL) is prepared in a suitable reaction vessel.

-

Ethyl benzoylacetate (3.75 g, 19.5 mmol) is added dropwise to the suspension.

-

The reaction is allowed to proceed until the evolution of hydrogen gas ceases.

-

Methyl iodide (1.2 mL, 19.5 mmol) is then added slowly to the reaction mixture.

-

The mixture is stirred for an additional 20 hours at room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL).

-

The organic and aqueous phases are separated.

-

The aqueous phase is further extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product as a yellow oil (4.01 g, 99% yield).[1]

Spectroscopic Analysis Protocols

While specific experimental parameters for the spectroscopic analysis of this compound are not detailed in the available literature, the following are general protocols that would be suitable for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of approximately 5-10 mg of the purified compound would be dissolved in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution would then be transferred to a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters: A standard proton experiment would be run with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Parameters: A proton-decoupled carbon experiment would be performed with a spectral width of around 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans to achieve adequate signal intensity.

Infrared (IR) Spectroscopy:

-

Sample Preparation: A drop of the neat liquid sample would be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Instrumentation: An FTIR spectrometer would be used to acquire the spectrum.

-

Data Acquisition: The spectrum would be recorded in the mid-infrared range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean plates would be taken and subtracted from the sample spectrum.

Mass Spectrometry (MS):

-

Sample Preparation: The sample would be dissolved in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer, potentially coupled with a gas chromatograph (GC-MS) for separation and analysis, would be used.

-

GC-MS Parameters: For a GC-MS analysis, a capillary column (e.g., HP-5MS) would be used with helium as the carrier gas. The oven temperature would be programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of any impurities. The mass spectrometer would be operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-500.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a versatile β-keto ester that serves as a crucial building block in organic synthesis. Its chemical structure, featuring a reactive β-dicarbonyl moiety, a methyl group at the α-position, and a phenyl group, makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. This guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and its significant applications, particularly in the realm of medicinal chemistry and drug development. The ability of this compound to participate in cyclization reactions for the formation of biologically active scaffolds, such as pyrazolones and dihydropyridines, underscores its importance for professionals in the pharmaceutical industry.

IUPAC Name and Chemical Identity

The correct IUPAC name for the compound is This compound .

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic aromatic odor.[1] It is soluble in common organic solvents like ethanol and dimethyl sulfoxide but has low solubility in water.[1] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 10488-87-6 | [1] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Density | 1.080 g/cm³ | [1] |

| Boiling Point | 279 °C | [1] |

| Flash Point | 118 °C | [1] |

| Refractive Index | 1.5070 to 1.5110 | [1] |

| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectral data for this compound is available and can be obtained from various chemical suppliers and databases. |

| ¹³C NMR | Spectral data for this compound is available and can be obtained from various chemical suppliers and databases. |

| IR | Infrared spectroscopy data is available, which would show characteristic peaks for the ester and ketone carbonyl groups. |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the α-methylation of its precursor, ethyl benzoylacetate.

Experimental Protocol: α-Methylation of Ethyl Benzoylacetate

Materials:

-

Ethyl benzoylacetate

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Dry Tetrahydrofuran (THF)

-

Saturated aqueous solution of ammonium chloride

-

Ethyl acetate

-

Magnesium sulfate (anhydrous)

Procedure:

-

A suspension of sodium hydride (e.g., 19.5 mmol) in dry THF (e.g., 20 mL) is prepared in a round-bottom flask under an inert atmosphere.

-

Ethyl benzoylacetate (e.g., 19.5 mmol) is added dropwise to the suspension at room temperature. The reaction is allowed to proceed until the evolution of hydrogen gas ceases.

-

Methyl iodide (e.g., 19.5 mmol) is then added slowly to the reaction mixture.

-

The reaction is stirred at room temperature for approximately 20 hours.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (e.g., 30 mL).

-

The organic and aqueous phases are separated. The aqueous phase is further extracted with ethyl acetate (e.g., 3 x 20 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The product, this compound, is obtained as a yellow oil with a high yield (typically around 99%).

Caption: Synthesis workflow for this compound.

Applications in the Synthesis of Biologically Active Heterocycles

This compound is a key intermediate in the synthesis of various heterocyclic compounds with significant biological activities. Its dicarbonyl functionality allows for facile cyclization reactions with binucleophiles to form five- and six-membered rings.

Synthesis of Pyrazolone Derivatives

Pyrazolone derivatives are known to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, antimicrobial, and antitumor properties.[2] this compound can be reacted with hydrazine or its derivatives to yield substituted pyrazolones.

Experimental Protocol: Synthesis of 4-methyl-5-phenyl-2,4-dihydro-3H-pyrazol-3-one

Materials:

-

This compound

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A solution of this compound (e.g., 10 mmol) in ethanol (e.g., 20 mL) is prepared in a round-bottom flask.

-

Hydrazine hydrate (e.g., 10 mmol) is added to the solution.

-

The reaction mixture is refluxed for several hours (the reaction progress can be monitored by TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure pyrazolone derivative.

Synthesis of Dihydropyridine Derivatives (Hantzsch Reaction)

1,4-dihydropyridines (DHPs) are a class of compounds well-known for their activity as L-type calcium channel blockers, which are widely used in the treatment of cardiovascular diseases such as hypertension.[3][4] The Hantzsch pyridine synthesis is a classic multicomponent reaction that can be adapted to use β-keto esters like this compound to produce dihydropyridine derivatives.[5][6]

Experimental Protocol: Hantzsch Dihydropyridine Synthesis

Materials:

-

This compound

-

An aldehyde (e.g., benzaldehyde)

-

Ammonia or ammonium acetate

-

Ethanol

Procedure:

-

A mixture of this compound (2 equivalents), an aldehyde (1 equivalent), and a nitrogen source like ammonium acetate in a solvent such as ethanol is prepared.

-

The mixture is heated to reflux for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution.

-

The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization.

Caption: Key reaction pathways of this compound.

Role in Drug Development: Targeting Calcium Channels

The synthesis of dihydropyridine derivatives from this compound is of particular interest to drug development professionals. These resulting compounds can act as L-type calcium channel blockers.

Signaling Pathway

L-type calcium channels are voltage-gated ion channels that play a crucial role in regulating calcium influx into cells, particularly in cardiac and smooth muscle cells. The influx of calcium through these channels is a key step in excitation-contraction coupling. By blocking these channels, dihydropyridine derivatives can induce vasodilation and reduce blood pressure. The structure-activity relationship studies have shown that the dihydropyridine ring is the essential pharmacophore for this activity.[7]

Caption: Signaling pathway of dihydropyridine derivatives.

Safety Information

This compound is a chemical that requires careful handling in a laboratory setting.

| Hazard | Precaution |

| Skin and Eye Irritation | May cause skin and eye irritation.[1] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8] In case of contact, rinse immediately with plenty of water and seek medical advice. |

| Inhalation | May cause respiratory irritation. Use in a well-ventilated area or with a fume hood.[9] |

| Flammability | Combustible liquid. Keep away from heat, sparks, and open flames.[10] |

| Environmental | Should not be discharged directly into the environment. |

| Incompatibility | Avoid contact with strong oxidizing agents.[1] |

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry, where it serves as a readily available precursor for the synthesis of biologically active heterocyclic compounds. The ability to efficiently construct pyrazolone and dihydropyridine scaffolds from this starting material provides researchers and drug development professionals with a powerful tool for the discovery and development of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the advancement of pharmaceutical sciences.

References

- 1. chembk.com [chembk.com]

- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of 1,4-dihydropyridine derivatives with calcium channel blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 7. Structure-activity relationships of receptor binding of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-methyl-3-oxo-3-phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-3-oxo-3-phenylpropanoate, with the CAS number 10488-87-6, is an organic ester recognized for its role as an intermediate in various chemical syntheses.[1][2] Its chemical structure incorporates a phenyl group, a keto group, and an ethyl ester functional group, contributing to its specific physical and chemical properties. This document provides a detailed overview of the known physical characteristics of this compound, methodologies for their experimental determination, and relevant synthesis workflows. The information presented is intended to support research, development, and quality control activities involving this molecule.

Quantitative Physical Characteristics

The physical properties of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₄O₃ | [1][2] |

| Molecular Weight | 206.24 g/mol | [1][2] |

| Appearance | Clear liquid, light orange to yellow to green in color | [1] |

| Density | 1.080 g/cm³ | [1] |

| Boiling Point | 279 °C | [1] |

| Flash Point | 118 °C | [1] |

| Vapor Pressure | 0.00407 mmHg at 25°C | [1] |

| Refractive Index | 1.5070 to 1.5110 | [1] |

| pKa (Predicted) | 10.93 ± 0.26 | [1] |

| Solubility | Insoluble in water; soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1][3] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These are generalized protocols that can be adapted for this specific substance.

Determination of Boiling Point

This protocol describes the distillation method for determining the boiling point of a liquid substance.

Materials and Equipment:

-

This compound sample

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer (calibrated)

-

Heating mantle or oil bath

-

Boiling chips

-

Clamps and stand

Procedure:

-

Place a small volume of the this compound sample into the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently using the heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, characterized by a stable temperature reading as the condensate drips into the receiving flask.

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent. Corrections can be made to report the boiling point at standard pressure.

Determination of Density

This protocol outlines the use of a pycnometer for the precise determination of density.

Materials and Equipment:

-

This compound sample

-

Pycnometer (a flask with a specific, known volume)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath

-

Distilled water

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty mass (m₁).

-

Fill the pycnometer with distilled water and place it in the temperature-controlled water bath (e.g., at 20°C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, dry the exterior, and measure the mass of the pycnometer filled with water (m₂).

-

Empty and dry the pycnometer. Fill it with the this compound sample.

-

Place the filled pycnometer in the temperature-controlled water bath to reach the same temperature as the water.

-

Adjust the sample level to the calibration mark, dry the exterior, and measure the mass of the pycnometer filled with the sample (m₃).

-

Calculate the density (ρ) of the sample using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility (Gravimetric Method)

This protocol describes a gravimetric method to quantify the solubility of the compound in a given solvent.

Materials and Equipment:

-

This compound sample (high purity)

-

Selected solvent (analytical grade)

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filter (e.g., 0.45 µm)

-

Pre-weighed evaporation dish or vial

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen solvent. The presence of undissolved solid is crucial.

-

Equilibration: Seal the vial and place it in a shaker or on a magnetic stirrer in a temperature-controlled environment for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the clear supernatant using a pipette. Immediately filter the solution using a syringe filter into a pre-weighed evaporation dish to remove any undissolved microparticles.[4]

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature that facilitates solvent evaporation without causing decomposition of the compound.[4] Alternatively, a desiccator under vacuum can be used.

-

Mass Determination and Calculation: Once the solvent has completely evaporated, weigh the evaporation dish containing the dried solute. The mass of the solute is determined by subtracting the initial mass of the empty dish.

-

The solubility is then calculated and expressed in terms of grams per 100 mL or other appropriate units.

Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental processes relevant to this compound.

Caption: Synthesis via Fischer Esterification.

Caption: Gravimetric Solubility Determination Workflow.

Safety Information

This compound is a chemical that should be handled in accordance with standard laboratory safety procedures. It may cause irritation to the skin and eyes.[1] In case of contact, rinse immediately with plenty of water and seek medical advice. Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn. The compound should not be released directly into the environment and should be stored away from oxidants and high temperatures to prevent fire or explosion hazards.[1] Always consult the material safety data sheet (MSDS) for complete safety and handling information.

References

A Technical Guide to the Solubility of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a keto-ester of significant interest in organic synthesis, serving as a versatile precursor for a variety of more complex molecules, including pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction engineering, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to determine these values accurately. General sources indicate that it is a colorless to pale yellow liquid, insoluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide.[1] The protocols outlined below will enable the generation of precise solubility data in a range of relevant solvents.

Quantitative Solubility Data

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Ethyl Acetate | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |

Experimental Protocols

The following sections provide detailed methodologies for the accurate determination of the solubility of this compound in organic solvents. The Isothermal Shake-Flask method followed by gravimetric analysis is a robust and widely accepted technique for generating reliable solubility data.

Isothermal Shake-Flask Method for Equilibration

This method is designed to create a saturated solution of the solute in the solvent at a constant temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Glass vials or flasks with airtight screw caps

-

Analytical balance

Procedure:

-

Preparation of Solvent: Add a known volume (e.g., 10 mL) of the selected organic solvent to a series of glass vials.

-

Addition of Solute: Add an excess amount of this compound to each vial. The presence of a visible excess of the liquid solute is crucial to ensure that a saturated solution is formed.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow for the separation of the undissolved solute from the saturated solution. Alternatively, the samples can be centrifuged to expedite this process.

Gravimetric Analysis of the Saturated Solution

This protocol details the determination of the concentration of the solute in the saturated solution by mass.

Materials:

-

Saturated solutions from the Isothermal Shake-Flask Method

-

Syringes and syringe filters (chemically compatible with the solvents)

-

Pre-weighed, dry evaporation dishes or vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Sample Withdrawal: Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant (the saturated solution) from a vial using a syringe. Avoid disturbing the undissolved solute at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step removes any microscopic, undissolved droplets.

-

Weighing the Saturated Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, the solvent can be evaporated under a gentle stream of inert gas or in a desiccator under vacuum.

-

Final Weighing: Once the solvent has completely evaporated and the dish has returned to room temperature, weigh the evaporation dish containing the solute residue.

-

Calculation of Solubility:

-

Mass of solute = (Final weight of dish + residue) - (Initial weight of empty dish)

-

Mass of solvent = (Weight of dish + solution) - (Final weight of dish + residue)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) * 100

-

To express solubility in g/100 mL, the density of the solvent at the experimental temperature is required: Solubility ( g/100 mL) = Solubility ( g/100 g solvent) * Density of solvent (g/mL)

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures described above.

References

An In-depth Technical Guide to Ethyl 2-methyl-3-oxo-3-phenylpropanoate: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ethyl 2-methyl-3-oxo-3-phenylpropanoate, a keto-ester with potential applications as a versatile building block in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis methodologies, and explores its prospective role in drug development, drawing parallels with structurally related compounds exhibiting significant biological activity.

Physicochemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key quantitative data is presented in Table 1.

| Property | Value |

| Molecular Weight | 206.24 g/mol |

| Molecular Formula | C₁₂H₁₄O₃ |

| Density | 1.080 g/cm³ |

| Boiling Point | 279 °C |

| Flash Point | 118 °C |

| Refractive Index | 1.5070 to 1.5110 |

| Vapor Pressure | 0.00407 mmHg at 25°C |

| Solubility | Soluble in ethanol and dimethyl sulfoxide; insoluble in water. |

Table 1: Physicochemical Properties of this compound. [1]

Synthesis of this compound

The primary synthetic route to this compound is the mixed Claisen condensation. An alternative method involves the esterification of the corresponding carboxylic acid.

This method involves the base-catalyzed reaction between ethyl propanoate and ethyl benzoate. The reaction proceeds via the formation of an enolate from ethyl propanoate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl benzoate. Subsequent elimination of an ethoxide ion yields the final product.[2]

A generalized workflow for this synthesis is depicted below:

Figure 1: General workflow for the synthesis of this compound via Claisen condensation.

Experimental Protocol: Mixed Claisen Condensation

-

Materials:

-

Ethyl propanoate

-

Ethyl benzoate

-

Sodium ethoxide

-

Anhydrous ethanol (as solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

-

Add a mixture of ethyl propanoate and ethyl benzoate dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux for several hours to ensure the completion of the reaction. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and then carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.

-

This method involves the reaction of 2-methyl-3-oxo-3-phenylpropionic acid with ethanol in the presence of an acid catalyst.[1]

Figure 2: Synthesis of this compound via esterification.

Experimental Protocol: Esterification

-

Materials:

-

2-methyl-3-oxo-3-phenylpropionic acid

-

Ethanol (in excess, also acts as solvent)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-3-oxo-3-phenylpropionic acid in an excess of ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the product by vacuum distillation.

-

Potential Applications in Drug Development

While this compound is primarily utilized as an intermediate in the synthesis of pesticides, fragrances, and dyes, its structural motifs suggest potential applications in medicinal chemistry.[1] Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

A structurally related compound, ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate, has demonstrated significant anti-inflammatory and analgesic properties.[4][5] This compound was found to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes.[4][5]

The inhibitory concentrations (IC₅₀) for this related compound were determined to be:

This suggests that the core structure of this compound could serve as a valuable scaffold for the development of novel anti-inflammatory and analgesic agents.

The anti-inflammatory action of NSAIDs and related compounds is primarily mediated through the inhibition of the arachidonic acid cascade. Inhibition of COX enzymes prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Inhibition of 5-LOX blocks the synthesis of leukotrienes, another class of inflammatory mediators.

Figure 3: Simplified signaling pathway of inflammation showing the targets of COX and 5-LOX inhibitors.

The following are generalized protocols for in vitro evaluation of COX and 5-LOX inhibitory activity, based on methodologies used for structurally related compounds.

COX Inhibition Assay (In Vitro)

-

Principle: This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.

-

Materials:

-

COX-1 or COX-2 enzyme

-

Arachidonic acid (substrate)

-

TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (chromogenic substrate)

-

Test compound (dissolved in a suitable solvent, e.g., DMSO)

-

Buffer solution (e.g., Tris-HCl)

-

Microplate reader

-

-

Procedure:

-

Prepare a solution of the test compound at various concentrations.

-

In a 96-well plate, add the buffer, enzyme, and the test compound or vehicle control.

-

Incubate the mixture for a short period at a controlled temperature (e.g., 25°C).

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

-

5-LOX Inhibition Assay (In Vitro)

-

Principle: This assay measures the ability of a compound to inhibit the 5-LOX-catalyzed oxidation of linoleic acid, which results in the formation of a conjugated diene that can be monitored spectrophotometrically.

-

Materials:

-

5-Lipoxygenase enzyme (e.g., from potato tubers)

-

Linoleic acid (substrate)

-

Test compound

-

Buffer solution (e.g., phosphate buffer)

-

Spectrophotometer

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

In a cuvette, mix the buffer, enzyme solution, and the test compound or vehicle control.

-

Pre-incubate the mixture at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the increase in absorbance at 234 nm for a set period.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Conclusion

This compound is a readily accessible keto-ester with well-defined physicochemical properties and established synthetic routes. While its current applications are primarily in the chemical industry, its structural similarity to known biologically active molecules, particularly in the realm of anti-inflammatory agents, highlights its potential as a valuable scaffold for medicinal chemistry research and drug development. The experimental protocols provided herein offer a foundation for its synthesis and the biological evaluation of its derivatives. Further investigation into the pharmacological properties of this compound and its analogues is warranted to explore its full potential in the development of novel therapeutics.

References

- 1. chembk.com [chembk.com]

- 2. homework.study.com [homework.study.com]

- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the primary synthetic routes to Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate, a valuable β-keto ester intermediate in organic synthesis. This document details the core methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols for the key cited methods. Visual diagrams of the synthetic pathways are provided to facilitate a clear understanding of the reaction mechanisms.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two principal synthetic pathways:

-

Alkylation of Ethyl Benzoylacetate: This method involves the deprotonation of ethyl benzoylacetate to form a stable enolate, which is subsequently alkylated with a methylating agent. This approach is a variation of the well-established acetoacetic ester synthesis.

-

Crossed Claisen Condensation: This route entails the condensation reaction between ethyl propanoate and ethyl benzoate in the presence of a strong base. This method requires careful control of reaction conditions to favor the desired crossed product over self-condensation products.

Quantitative Data Summary

The following table summarizes the quantitative data for the most effective and well-documented synthetic method found in the literature.

| Synthesis Method | Base | Alkylating/Acylating Agent | Solvent | Reaction Time | Reaction Temperature | Yield (%) |

| Alkylation of Ethyl Benzoylacetate | Sodium Hydride (60% in mineral oil) | Methyl Iodide | Tetrahydrofuran (THF) | 20 hours | Room Temperature | 99% |

Detailed Experimental Protocols

Alkylation of Ethyl Benzoylacetate

This procedure details the synthesis of this compound via the methylation of ethyl benzoylacetate.

Materials:

-

Ethyl benzoylacetate (3.75 g, 19.5 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 0.788 g, 19.5 mmol)

-

Methyl iodide (1.2 mL, 19.5 mmol)

-

Dry Tetrahydrofuran (THF) (20 mL)

-

Saturated aqueous solution of ammonium chloride (30 mL)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of sodium hydride (0.788 g, 19.5 mmol, 60% in mineral oil) in dry THF (20 mL) is prepared in a round-bottom flask under an inert atmosphere.

-

Ethyl benzoylacetate (3.75 g, 19.5 mmol) is added dropwise to the suspension. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.

-

Methyl iodide (1.2 mL, 19.5 mmol) is then added slowly to the reaction mixture.

-

The reaction is stirred for an additional 20 hours at room temperature.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (30 mL).

-

The phases are separated, and the aqueous phase is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the final product.[1]

Product:

-

This compound is obtained as a yellow oil (4.01 g, 99% yield).[1]

Crossed Claisen Condensation of Ethyl Propanoate and Ethyl Benzoate

While the crossed Claisen condensation is a viable theoretical route, a detailed, reproducible experimental protocol with specific quantitative data for the synthesis of this compound was not prominently available in the reviewed literature. The general procedure involves the slow addition of ethyl propanoate to a solution of a strong base, such as sodium ethoxide or sodium hydride, and an excess of ethyl benzoate. The reaction is then typically quenched with an acid workup. The lack of a detailed published protocol suggests that this route may be less efficient or more challenging to control than the alkylation of ethyl benzoylacetate, likely due to competing self-condensation of ethyl propanoate.

Mandatory Visualizations

The following diagrams illustrate the logical workflow and key transformations in the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols: Ethyl 2-methyl-3-oxo-3-phenylpropanoate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-methyl-3-oxo-3-phenylpropanoate is a versatile β-keto ester that serves as a valuable building block in organic synthesis. Its unique structural features, including an active methylene proton, a ketone, and an ester functional group, allow for a wide range of chemical transformations. This document provides a detailed overview of its applications in the synthesis of various heterocyclic compounds and other valuable organic molecules, complete with experimental protocols and quantitative data. This compound is a colorless to pale yellow liquid, soluble in organic solvents like ethanol and dimethyl sulfoxide, but insoluble in water.[1] It is primarily utilized as an intermediate in the production of pesticides, fungicides, fragrances, and dyes.[1]

Key Applications

The reactivity of this compound makes it a key precursor in several important organic reactions, including:

-

Synthesis of Pyrazolone Derivatives: Pyrazolones are a class of heterocyclic compounds with a broad spectrum of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This compound can be readily cyclized with hydrazines to yield highly substituted pyrazolone derivatives.

-

Japp-Klingemann Reaction for Hydrazone Synthesis: This reaction is a classical method for the synthesis of hydrazones from β-keto esters.[2] The resulting hydrazones are stable intermediates that can be further elaborated, most notably in the Fischer indole synthesis.

-

Fischer Indole Synthesis: The hydrazones derived from the Japp-Klingemann reaction can be cyclized under acidic conditions to produce indole derivatives.[3] Indoles are a ubiquitous structural motif in many natural products and pharmaceuticals.

-

Knoevenagel Condensation: The active methylene group in this compound can participate in Knoevenagel condensation with aldehydes and ketones to form α,β-unsaturated products, which are themselves versatile synthetic intermediates.

-

Michael Addition: As a Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds, leading to the formation of new carbon-carbon bonds and more complex molecular architectures.[4]

Experimental Protocols and Data

Synthesis of this compound

This protocol describes the synthesis of the title compound by methylation of ethyl benzoylacetate.

Reaction Scheme:

References

- 1. Michael Addition Reaction Provided below is Michael addition reaction. .. [askfilo.com]

- 2. 3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one | MDPI [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ethyl 2-Methyl-3-Oxo-3-Phenylpropanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction mechanism and a comprehensive experimental protocol for the synthesis of ethyl 2-methyl-3-oxo-3-phenylpropanoate. This β-keto ester is a valuable building block in organic synthesis, particularly in the pharmaceutical industry for the development of various therapeutic agents. The synthesis is achieved through a two-step process: a Claisen condensation to form a key intermediate, ethyl 3-oxo-3-phenylpropanoate (ethyl benzoylacetate), followed by an α-alkylation to introduce the methyl group. This document outlines the underlying chemical principles, detailed procedural steps, and expected outcomes to guide researchers in the successful synthesis of this target compound.

Introduction

β-Keto esters are a pivotal class of compounds in synthetic organic chemistry, serving as versatile precursors for a wide array of more complex molecules. Their unique 1,3-dicarbonyl functionality allows for a variety of chemical transformations, including alkylations, acylations, and cyclizations. This compound, in particular, is an important intermediate in the synthesis of pharmaceuticals and other biologically active molecules. The presence of a benzoyl group and an α-methyl substituent makes it a strategic starting material for creating compounds with specific steric and electronic properties.

The synthesis of this compound is most effectively carried out in two sequential steps:

-

Claisen Condensation: A mixed (or crossed) Claisen condensation between an enolizable ester (ethyl propanoate) and a non-enolizable ester (ethyl benzoate) to form the β-keto ester backbone.

-

Alkylation: The subsequent alkylation of the intermediate at the α-carbon using a methylating agent.

This document provides a detailed description of the reaction mechanisms and a step-by-step protocol for each of these stages.

Reaction Mechanism

The synthesis of this compound proceeds through two fundamental organic reactions: a Claisen condensation followed by an enolate alkylation.

Step 1: Claisen Condensation for the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate

The initial step involves a mixed Claisen condensation. In this reaction, an ester with α-hydrogens (ethyl propanoate) is treated with a strong base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of a second ester that lacks α-hydrogens (ethyl benzoate) to prevent self-condensation. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-keto ester, ethyl 3-oxo-3-phenylpropanoate. The reaction is driven to completion by the deprotonation of the product, which has a highly acidic α-hydrogen between the two carbonyl groups.[1][2] An acidic workup is then required to protonate the enolate and isolate the β-keto ester.[3]

Step 2: α-Alkylation of Ethyl 3-Oxo-3-phenylpropanoate

The second step is the alkylation of the synthesized ethyl 3-oxo-3-phenylpropanoate. The α-hydrogen of this β-keto ester is acidic and can be readily removed by a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic methylating agent, such as methyl iodide, in an SN2 reaction. This results in the formation of a new carbon-carbon bond at the α-position, yielding the final product, this compound.

Experimental Protocols

This section provides detailed experimental procedures for the two-step synthesis of this compound.

Protocol 1: Synthesis of Ethyl 3-Oxo-3-phenylpropanoate via Mixed Claisen Condensation

Materials:

-

Ethyl benzoate

-

Ethyl acetate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Hydrochloric acid (dilute)

-

Diethyl ether

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of sodium ethoxide in absolute ethanol is prepared.

-

A mixture of ethyl acetate and ethyl benzoate is added dropwise to the sodium ethoxide solution with stirring.

-

After the addition is complete, the reaction mixture is heated to reflux for a specified period to drive the condensation to completion.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude ethyl 3-oxo-3-phenylpropanoate.

-

The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of this compound via α-Alkylation

Materials:

-

Ethyl 3-oxo-3-phenylpropanoate

-

Sodium ethoxide

-

Ethanol (absolute)

-

Methyl iodide

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of sodium ethoxide in absolute ethanol is prepared in a dry round-bottom flask.

-

Ethyl 3-oxo-3-phenylpropanoate is added dropwise to the stirred sodium ethoxide solution to form the enolate.

-

Methyl iodide is then added to the reaction mixture.

-

The mixture is stirred at room temperature or gently heated to reflux for a specified time.

-

The reaction progress is monitored by TLC.

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The residue is partitioned between diethyl ether and a saturated aqueous solution of ammonium chloride.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.

-

The solvent is removed by rotary evaporation to afford the crude this compound.

-

The product can be further purified by column chromatography or vacuum distillation.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate

| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| Ethyl benzoate | 150.17 | 1.045 | 212 |

| Ethyl acetate | 88.11 | 0.902 | 77.1 |

| Sodium ethoxide | 68.05 | 0.868 | Decomposes |

| Ethyl 3-oxo-3-phenylpropanoate | 192.21 | 1.121 | 270 (decomposes) |

Table 2: Reaction Conditions and Yield for the Synthesis of Ethyl 3-Oxo-3-phenylpropanoate

| Parameter | Value | Reference |

| Base | Sodium Ethoxide | [4] |